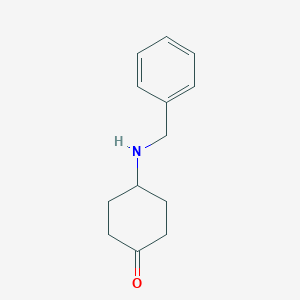

4-Benzylaminocyclohexanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(benzylamino)cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c15-13-8-6-12(7-9-13)14-10-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMCDGVLRNAILQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CCC1NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30579774 | |

| Record name | 4-(Benzylamino)cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30579774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142009-99-2 | |

| Record name | 4-(Benzylamino)cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30579774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 142009-99-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 4-Benzylaminocyclohexanone from Cyclohexanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 4-benzylaminocyclohexanone, a valuable intermediate in the pharmaceutical and fine chemical industries.[1] The primary and most efficient route to this compound is through the reductive amination of cyclohexanone with benzylamine. This process, which involves the formation of an intermediate imine followed by its reduction, can be achieved through various catalytic systems and reaction conditions. This guide provides a comprehensive overview of the key methodologies, experimental protocols, and quantitative data to support researchers in this synthetic endeavor.

Core Synthesis Pathway: Reductive Amination

The fundamental reaction for the synthesis of this compound from cyclohexanone is a one-pot reductive amination. This reaction proceeds in two main steps:

-

Imine Formation: Cyclohexanone reacts with benzylamine in a condensation reaction to form an unstable imine intermediate, with the elimination of a water molecule.

-

Reduction: The imine is then reduced to the desired secondary amine, this compound.

This process can be catalyzed by a variety of heterogeneous and homogeneous catalysts, with the choice of catalyst, solvent, and hydrogen source significantly influencing the reaction's efficiency and yield.

Caption: General reaction pathway for the reductive amination of cyclohexanone.

Catalytic Systems and Quantitative Data

Several catalytic systems have been investigated for the reductive amination of cyclohexanone with benzylamine. The choice of catalyst and reaction conditions plays a crucial role in maximizing the yield of this compound. Gold-based catalysts, in particular, have shown significant promise.

| Catalyst | Support | Hydrogen Source | Temperature (°C) | Pressure (bar) | Solvent | Yield (%) | Reference |

| 4 wt% Au | TiO₂ | H₂ | 100 | 30 | Toluene | 72 | [2][3] |

| 4 wt% Au | CeO₂/TiO₂ | H₂ | 100 | 30 | Toluene | 79 | [2][3] |

| Au | TiO₂ | Formic Acid | 60 | N/A | tert-Butanol | Not Specified | [2] |

| Unsupported Ionic Liquid | N/A | Formic Acid/Triethylamine | 40 | N/A | Acetonitrile | 30 (after 5h) | [2] |

Palladium N-heterocyclic carbene (Pd-NHC) complexes have also been highlighted as highly effective catalysts for amination reactions, known for their stability and efficiency.[4]

Experimental Protocols

Below are detailed experimental protocols for the synthesis of this compound based on established methodologies.

Protocol 1: Heterogeneous Catalysis with Gold on Titania

This protocol is adapted from studies on gold-catalyzed reductive amination.[2][3]

Materials:

-

Cyclohexanone (≥99.5%)

-

Benzylamine (≥99%)

-

Toluene (solvent)

-

4 wt% Au/TiO₂ catalyst

-

Hydrogen gas (H₂)

-

Autoclave reactor

Procedure:

-

In a typical experiment, charge the autoclave reactor with 6.6 mmol of cyclohexanone, 6.6 mmol of benzylamine, and 100 mg of the 4 wt% Au/TiO₂ catalyst in 50 ml of toluene.[2]

-

Seal the reactor and flush it thoroughly with hydrogen gas.

-

Heat the reactor to the desired temperature of 100 °C and pressurize with hydrogen to 30 bar.[2]

-

Commence the reaction with vigorous stirring.

-

Monitor the reaction progress by taking samples periodically and analyzing them using gas chromatography (GC) or thin-layer chromatography (TLC).

-

Upon completion, cool the reactor to room temperature and carefully vent the hydrogen gas.

-

Filter the catalyst from the reaction mixture.

-

Remove the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or distillation under reduced pressure to yield pure this compound.

Caption: Experimental workflow for gold-catalyzed synthesis.

Protocol 2: Reductive Amination using a Borohydride Reagent

This is a general protocol for reductive amination which can be adapted for this specific synthesis, offering an alternative to high-pressure hydrogenation.

Materials:

-

Cyclohexanone

-

Benzylamine

-

Methanol or Ethanol (solvent)

-

Sodium triacetoxyborohydride (STAB) or Sodium borohydride (NaBH₄)

-

Acetic acid (if using NaBH₄)

-

Saturated sodium bicarbonate solution

-

Dichloromethane (DCM) or Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve cyclohexanone (1.0 eq) and benzylamine (1.0 - 1.2 eq) in a suitable solvent like methanol or dichloromethane.

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

If using sodium triacetoxyborohydride, add it portion-wise (1.5 eq) to the reaction mixture. Be cautious of potential gas evolution.

-

If using sodium borohydride, cool the reaction mixture in an ice bath and slowly add a solution of NaBH₄ (1.5 eq) in the same solvent. A catalytic amount of acetic acid can be added to facilitate the reduction.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC.

-

Once the reaction is complete, quench it by the slow addition of a saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Conclusion

The synthesis of this compound from cyclohexanone is most effectively achieved through reductive amination. While various catalytic systems exist, gold-supported catalysts under hydrogen pressure have demonstrated high yields. For laboratories not equipped for high-pressure reactions, reductive amination using borohydride reagents offers a viable and scalable alternative. The provided protocols and data serve as a comprehensive resource for the successful synthesis and purification of this important chemical intermediate.

References

An In-depth Technical Guide to the Spectroscopic Data of 4-Benzylaminocyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the predicted spectroscopic data for 4-Benzylaminocyclohexanone, a compound of interest in synthetic and medicinal chemistry. In the absence of publicly available experimental spectra, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of its structural components. Detailed, hypothetical experimental protocols for the acquisition of this data are provided to guide researchers in their analytical workflows. This guide is intended to be a valuable resource for the characterization and quality control of this compound in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and typical values for the functional groups present in the molecule, including a cyclohexanone ring, a secondary amine, and a monosubstituted benzene ring.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.25 - 7.40 | m | 5H | Ar-H |

| 3.85 | s | 2H | Ph-CH₂ -N |

| 2.80 - 2.90 | m | 1H | CH -N |

| 2.20 - 2.40 | m | 4H | CH₂ -C=O |

| 2.00 - 2.15 | m | 2H | CH₂ |

| 1.60 - 1.75 | m | 2H | CH₂ |

| 1.50 (broad) | s | 1H | N-H |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 210.5 | C =O |

| 139.0 | Ar-C (quaternary) |

| 128.8 | Ar-C H |

| 128.5 | Ar-C H |

| 127.5 | Ar-C H |

| 58.0 | C H-N |

| 51.0 | Ph-C H₂-N |

| 41.0 | C H₂-C=O |

| 32.0 | C H₂ |

Table 3: Predicted FT-IR Data (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 - 3310 | Weak-Medium | N-H Stretch (secondary amine) |

| 3030 | Medium | Aromatic C-H Stretch |

| 2940, 2860 | Strong | Aliphatic C-H Stretch |

| 1715 | Strong, Sharp | C=O Stretch (ketone)[1][2] |

| 1600, 1495, 1450 | Medium-Weak | Aromatic C=C Ring Stretch[3] |

| 740, 695 | Strong | C-H Out-of-plane Bend (monosubstituted benzene)[4] |

Table 4: Predicted Mass Spectrometry Data (EI-MS)

| m/z | Predicted Identity | Notes |

| 203 | [M]⁺ | Molecular Ion |

| 112 | [M - C₇H₇]⁺ | Loss of benzyl group |

| 91 | [C₇H₇]⁺ | Benzyl cation (tropylium ion) |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Experimental Protocols

The following are detailed, hypothetical protocols for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1 ¹H and ¹³C NMR Data Acquisition

-

Instrumentation: A 500 MHz NMR spectrometer equipped with a 5 mm broadband probe.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence (e.g., zg30).

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: ~4 seconds.[5]

-

Relaxation Delay: 1 second.

-

Pulse Angle: 30 degrees.

-

Number of Scans: 16.

-

-

¹³C NMR Acquisition Parameters:

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Perform baseline correction.

-

Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

-

Integrate the signals in the ¹H spectrum.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with a diamond attenuated total reflectance (ATR) accessory.[8]

-

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol and allowing it to dry completely.

-

Acquire a background spectrum of the clean, empty ATR crystal.[9]

-

Place a small amount (a few milligrams) of solid this compound directly onto the center of the ATR crystal.

-

Apply pressure using the ATR press to ensure good contact between the sample and the crystal.[10]

-

-

Data Acquisition:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 32 scans co-added and averaged.

-

-

Data Processing:

-

The sample spectrum is automatically ratioed against the background spectrum by the instrument software to generate the final transmittance or absorbance spectrum.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

Sample Preparation:

-

Prepare a stock solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate at a concentration of 1 mg/mL.

-

Perform a serial dilution to obtain a final sample concentration of approximately 10 µg/mL.[11]

-

Transfer the final solution to a 1.5 mL glass autosampler vial.[11][12]

-

-

GC-MS Parameters:

-

GC Conditions:

-

Injection Volume: 1 µL.

-

Injector Temperature: 250°C.

-

Injection Mode: Splitless.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).[13]

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp: Increase to 280°C at a rate of 15°C/min.

-

Final hold: Hold at 280°C for 5 minutes.

-

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Mass Scan Range: m/z 40 - 450.

-

-

-

Data Processing:

-

The total ion chromatogram (TIC) is generated.

-

The mass spectrum for the chromatographic peak corresponding to this compound is extracted and analyzed for the molecular ion and characteristic fragment ions.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a synthesized compound such as this compound.

Caption: Workflow for the Spectroscopic Characterization of this compound.

References

- 1. A Comprehensive Analysis of Cyclohexanone IR Spectrum - Shandong Qibo New Energy Co., Ltd. [qiboch.com]

- 2. IR Spectrum Of Cyclohexanone | bartleby [bartleby.com]

- 3. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. books.rsc.org [books.rsc.org]

- 6. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 7. benchchem.com [benchchem.com]

- 8. utsc.utoronto.ca [utsc.utoronto.ca]

- 9. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 10. agilent.com [agilent.com]

- 11. uoguelph.ca [uoguelph.ca]

- 12. Sample preparation GC-MS [scioninstruments.com]

- 13. benchchem.com [benchchem.com]

4-Benzylaminocyclohexanone CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Benzylaminocyclohexanone, a versatile synthetic intermediate with potential applications in medicinal chemistry and drug discovery. This document details its chemical properties, a robust synthesis protocol, and an exploration of the biological significance of related structures.

Core Chemical Data

The fundamental chemical identifiers and properties of this compound are summarized below for easy reference.

| Identifier | Value | Reference |

| CAS Number | 142009-99-2 | [1][2] |

| Molecular Formula | C₁₃H₁₇NO | [1][2] |

| Molecular Weight | 203.28 g/mol | [1][2] |

| IUPAC Name | 4-(benzylamino)cyclohexan-1-one | [1] |

Synthesis Protocol: Reductive Amination

The synthesis of this compound can be effectively achieved via reductive amination of a suitable cyclohexanone precursor. The following protocol is adapted from a well-established procedure for a structurally related compound and is expected to provide good yields of the target molecule.[1]

Reaction Principle:

The synthesis proceeds through a two-step, one-pot reaction. Initially, the ketone (4-hydroxycyclohexanone, which would be oxidized to the target cyclohexanone in a preceding step, or a direct cyclohexanone precursor) reacts with benzylamine under mildly acidic conditions to form an iminium ion intermediate. This intermediate is then reduced in situ by a selective reducing agent, sodium triacetoxyborohydride, to yield the desired N-substituted aminocyclohexanone. Sodium triacetoxyborohydride is the preferred reducing agent due to its mild nature and selectivity for the iminium ion over the ketone starting material, thus minimizing the formation of alcohol byproducts.[1]

Experimental Procedure:

-

Materials and Reagents:

-

4-Oxocyclohexane-1-carboxylic acid (or a similar precursor to generate 4-oxocyclohexanone in situ)

-

Benzylamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Anhydrous Dichloromethane (DCM)

-

Glacial Acetic Acid

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate

-

Ethyl Acetate

-

Hexanes

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Argon or Nitrogen)

-

Syringes

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column

-

Thin Layer Chromatography (TLC) plates and chamber

-

-

Reaction Setup:

-

To a clean, dry round-bottom flask under an inert atmosphere, add the cyclohexanone precursor (1.0 eq).

-

Dissolve the starting material in anhydrous dichloromethane (DCM).

-

Add benzylamine (1.1 eq) to the solution via syringe.

-

Add glacial acetic acid (1.2 eq) to the reaction mixture to catalyze the formation of the iminium ion.

-

Stir the solution at room temperature for 20-30 minutes.

-

-

Reduction:

-

Slowly add sodium triacetoxyborohydride (1.5 eq) in portions to the stirring solution. The reaction may be mildly exothermic.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

-

Workup and Purification:

-

Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with brine.

-

Dry the combined organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

-

Spectral Data Summary

| Spectroscopic Data | Predicted Characteristics |

| ¹H NMR | - Multiplets in the aromatic region (δ 7.2-7.4 ppm) corresponding to the benzyl group protons.- A singlet for the benzylic CH₂ protons.- Multiplets for the cyclohexanone ring protons. |

| ¹³C NMR | - Peaks in the aromatic region (~127-140 ppm).- A peak for the benzylic carbon.- A peak for the carbonyl carbon (>200 ppm).- Peaks for the aliphatic carbons of the cyclohexanone ring. |

| IR Spectroscopy | - A strong, sharp absorption band around 1715 cm⁻¹ corresponding to the C=O stretch of the ketone.- N-H stretching vibration in the range of 3300-3500 cm⁻¹.- C-H stretching vibrations for the aromatic and aliphatic portions. |

| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of the compound (203.28 g/mol ).- Characteristic fragmentation patterns including the loss of the benzyl group. |

Biological and Pharmacological Context

Cyclohexanone and N-benzylcyclohexylamine moieties are present in a variety of biologically active molecules. While the specific pharmacological profile of this compound is not extensively documented, its structural motifs suggest potential for interaction with various biological targets.

Derivatives of cyclohexylamine have been investigated for a range of biological activities, including their potential as central nervous system agents. The N-benzyl group is a common substituent in pharmacologically active compounds, often contributing to receptor binding and modulating pharmacokinetic properties.

The exploration of this compound and its derivatives could be a fruitful area for drug discovery, particularly in the development of novel therapeutics targeting receptors and enzymes where the combination of a cyclohexyl scaffold and a benzylamine moiety could lead to favorable interactions.

Diagrams and Workflows

Reductive Amination Workflow

The following diagram illustrates the key steps in the synthesis of this compound via reductive amination.

Caption: A streamlined workflow for the synthesis of this compound.

Potential Bioactivity Exploration Pathway

This diagram outlines a logical progression for investigating the potential biological activities of novel compounds like this compound.

Caption: A conceptual pathway for discovering and developing bioactive molecules.

References

The Genesis and Synthetic Landscape of 4-Benzylaminocyclohexanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Benzylaminocyclohexanone is a substituted cyclohexanone derivative with potential applications in medicinal chemistry and organic synthesis. This technical guide provides an in-depth exploration of its discovery, historical context, and detailed synthetic methodologies. While a singular "discovery" event for this compound is not prominently documented, its emergence is intrinsically linked to the broader exploration of aminocyclohexanone scaffolds in the development of novel therapeutic agents. This document furnishes detailed experimental protocols for its preparation, compiled quantitative data, and visualizations of synthetic pathways and experimental workflows to serve as a comprehensive resource for researchers.

Historical Context and Discovery

The history of this compound is not marked by a singular, celebrated discovery but rather by its implicit emergence within the systematic exploration of substituted aminocyclohexanones as pharmacologically active agents. Research into 4-aryl-4-aminocyclohexanone derivatives as analgesics has been a significant driver for the synthesis of various precursors and analogues.[1] The core structure, combining a cyclohexanone ring with an amino moiety, has been a fertile ground for medicinal chemists seeking to develop new therapeutics.

Synthetic Protocols

The synthesis of this compound can be achieved through two primary routes: a two-step synthesis from 4-hydroxycyclohexanone or a direct reductive amination of 1,4-cyclohexanedione.

Two-Step Synthesis from 4-Hydroxycyclohexanone

This is a reliable method involving the reductive amination of 4-hydroxycyclohexanone with benzylamine to form the intermediate 4-(benzylamino)cyclohexan-1-ol, followed by oxidation to the target ketone.

Step 1: Reductive Amination of 4-Hydroxycyclohexanone

This procedure is adapted from a robust protocol for similar reductive aminations.[2]

-

Materials and Reagents:

-

4-Hydroxycyclohexanone

-

Benzylamine (1.1 eq)

-

Anhydrous Dichloromethane (DCM)

-

Glacial Acetic Acid (1.2 eq)

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

-

-

Experimental Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve 4-hydroxycyclohexanone (1.0 eq) in anhydrous dichloromethane.

-

Add benzylamine (1.1 eq) to the solution via syringe.

-

Add glacial acetic acid (1.2 eq) to the reaction mixture and stir at room temperature for 30 minutes to facilitate the formation of the iminium ion.

-

Slowly add sodium triacetoxyborohydride (1.5 eq) in portions to the stirring solution.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure 4-(benzylamino)cyclohexan-1-ol.

-

Step 2: Oxidation of 4-(Benzylamino)cyclohexan-1-ol

A standard Swern oxidation or other mild oxidation methods can be employed.

-

Materials and Reagents:

-

4-(Benzylamino)cyclohexan-1-ol

-

Oxalyl chloride (2.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

Dimethyl sulfoxide (DMSO) (4.0 eq)

-

Triethylamine (5.0 eq)

-

-

Experimental Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve oxalyl chloride (2.0 eq) in anhydrous DCM and cool to -78 °C.

-

Slowly add a solution of DMSO (4.0 eq) in anhydrous DCM.

-

After 10 minutes, add a solution of 4-(benzylamino)cyclohexan-1-ol (1.0 eq) in anhydrous DCM dropwise.

-

Stir the mixture at -78 °C for 45 minutes.

-

Add triethylamine (5.0 eq) and allow the reaction to warm to room temperature.

-

Add water to quench the reaction and separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain this compound.

-

Direct Reductive Amination of 1,4-Cyclohexanedione

This one-pot method offers a more direct route to the target compound.

-

Materials and Reagents:

-

1,4-Cyclohexanedione

-

Benzylamine (1.1 eq)

-

Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.2 eq)

-

Ethanol

-

Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)

-

-

Experimental Procedure:

-

To a solution of 1,4-cyclohexanedione (1.0 eq) in ethanol, add benzylamine (1.1 eq) and Ti(OiPr)₄ (1.2 eq).

-

Stir the mixture at room temperature for 1 hour.

-

Add sodium cyanoborohydride (1.5 eq) in portions.

-

Continue stirring at room temperature and monitor the reaction by TLC.

-

Upon completion, quench the reaction by adding water.

-

Filter the mixture through a pad of celite to remove titanium dioxide.

-

Concentrate the filtrate and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

-

Quantitative Data

| Property | Value | Reference/Method |

| Molecular Formula | C₁₃H₁₇NO | Calculated |

| Molecular Weight | 203.28 g/mol | Calculated |

| Appearance | Off-white to pale yellow solid | Predicted |

| Melting Point | Not reported; predicted >100 °C | Predicted |

| Boiling Point | Not reported | - |

| Solubility | Soluble in methanol, chloroform, DCM | Predicted |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.20-7.40 (m, 5H, Ar-H), 3.81 (s, 2H, -CH₂-Ph), 2.80-2.95 (m, 1H, -CH-N), 2.20-2.50 (m, 4H, -CH₂-C=O), 1.80-2.10 (m, 4H, -CH₂-CH-N) | Predicted[3][4][5] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 210.5 (C=O), 139.0 (Ar-C), 128.5 (Ar-CH), 128.0 (Ar-CH), 127.2 (Ar-CH), 55.0 (CH-N), 51.0 (-CH₂-Ph), 40.5 (-CH₂-C=O), 32.0 (-CH₂-CH-N) | Predicted[3][5][6] |

| IR (KBr, cm⁻¹) | 3310 (N-H stretch), 3030 (Ar C-H stretch), 2940, 2860 (Aliphatic C-H stretch), 1715 (C=O stretch), 1600, 1495, 1450 (Ar C=C stretch) | Predicted |

| MS (ESI+) | m/z 204.1 [M+H]⁺ | Calculated |

Visualizations

References

- 1. 4-aryl-4-aminocyclohexanones and their derivatives, a novel class of analgesics. 3. m-Hydroxyphenyl derivates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. preprints.org [preprints.org]

- 4. mdpi.com [mdpi.com]

- 5. Application of 1H and 13C NMR Fingerprinting as a Tool for the Authentication of Maltese Extra Virgin Olive Oil - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BJOC - Search Results [beilstein-journals.org]

The Versatile Scaffold: Unlocking the Research Potential of 4-Benzylaminocyclohexanone and its Analogs

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The 4-benzylaminocyclohexanone scaffold represents a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of biologically active compounds. While direct research applications of this compound itself are not extensively documented in publicly available literature, its structural motifs are present in molecules exhibiting a wide range of pharmacological activities. This technical guide explores the potential research applications of this compound by examining the synthesis, biological activities, and experimental protocols of its close analogs and derivatives. The insights provided herein aim to equip researchers with the foundational knowledge to explore the therapeutic potential of this chemical scaffold in various disease areas.

Synthesis of the 4-Benzylaminocyclohexane Scaffold

The primary method for synthesizing this compound and its derivatives is through reductive amination. This robust and versatile one-pot reaction involves the condensation of a cyclohexanone derivative with a primary or secondary amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

A general workflow for the synthesis of a 4-benzylaminocyclohexane derivative from a cyclohexanone precursor is depicted below.

Figure 1: General synthetic workflow for 4-benzylaminocyclohexane derivatives.

Experimental Protocol: Reductive Amination for the Synthesis of N-Benzyl-4-aminocyclohexanol

This protocol provides a representative method for the synthesis of a 4-benzylaminocyclohexane derivative, which can be adapted for this compound by starting with 1,4-cyclohexanedione.

Materials:

-

1,4-Cyclohexanedione

-

Benzylamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Acetic acid, glacial

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add 1,4-cyclohexanedione (1.0 eq).

-

Dissolve the ketone in anhydrous dichloromethane.

-

Add benzylamine (1.1 eq) to the solution.

-

Add glacial acetic acid (0.5 eq) and stir the mixture at room temperature for 30 minutes to facilitate imine formation.

-

Slowly add sodium triacetoxyborohydride (1.5 eq) in portions.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography.

Potential Research Applications and Biological Activities of Derivatives

Derivatives of the 4-aminocyclohexanone and N-benzylamine scaffolds have demonstrated significant potential in several therapeutic areas. The following sections and tables summarize the documented biological activities.

Antimicrobial Activity

A number of benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivatives have been synthesized and evaluated for their antibacterial properties. These compounds have shown potent activity against both Gram-positive and Gram-negative bacteria.

| Compound Class | Organism | Activity (MIC in µg/mL) | Reference |

| Benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivatives | Pseudomonas aeruginosa | 0.002 - 0.016 | [1] |

| Staphylococcus epidermidis | 0.002 - 0.016 | [1] |

Analgesic Activity

Derivatives of 4-amino-4-arylcyclohexanones have been investigated as a novel class of analgesics. The analgesic potency of these compounds is highly sensitive to the nature and position of substituents on the aryl ring.

| Compound Class | Assay | Potency | Reference |

| 4-Amino-4-(p-methylphenyl)cyclohexanone | Hot-plate test (mice) | ~50% of morphine | [2] |

| 4-Amino-4-(p-bromophenyl)cyclohexanone | Hot-plate test (mice) | ~50% of morphine | [2] |

Neuroprotective Effects

Novel N-benzyl pyridine-2-one derivatives have shown promise in ameliorating cognitive deficits in preclinical models. Their mechanism of action is thought to involve the inhibition of acetylcholinesterase (AChE) and reduction of oxidative stress.

| Compound Class | Biological Effect | Model | Reference |

| N-benzyl-pyridine-2-one derivatives | Reduced AChE activity | Scopolamine-induced cognitive deficit in mice | [3] |

| Improved muscle grip strength | Rota-rod test in mice | [3] |

The potential neuroprotective signaling pathway that could be modulated by such compounds is illustrated below.

Figure 2: Conceptual neuroprotective signaling pathway.

Antitumor Activity

While specific data for this compound is lacking, the broader class of aminocyclohexanone derivatives has been explored for anticancer properties. For instance, certain amino-deoxy-hexofuranosylpyrrolo[2,3-d]pyrimidines containing an amino group on a sugar moiety attached to a heterocyclic core have shown inhibitory effects on the growth of human tumor cell lines.

| Compound Class | Cell Line | Activity (IC₅₀) | Reference |

| 5'-Aminomethyl nucleoside derivatives | Human tumor cell lines | Micromolar concentrations | [4] |

A simplified conceptual workflow for screening the antitumor activity of novel compounds is presented below.

Figure 3: Workflow for in vitro antitumor activity screening.

Conclusion

The this compound scaffold holds considerable promise as a foundational structure for the development of novel therapeutic agents. Although direct research on this specific molecule is limited, the documented antimicrobial, analgesic, neuroprotective, and antitumor activities of its close analogs strongly suggest that derivatives of this compound are worthy of further investigation. The synthetic accessibility of this scaffold via reductive amination provides a straightforward entry point for the generation of compound libraries for biological screening. Researchers and drug development professionals are encouraged to explore the derivatization of this compound to unlock its full therapeutic potential across a spectrum of diseases.

References

- 1. Synthesis and antibacterial activity of benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The memory ameliorating effects of novel N-benzyl pyridine-2-one derivatives on scopolamine-induced cognitive deficits in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and in vitro antitumor activity of some amino-deoxy 7-hexofuranosylpyrrolo[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Benzylaminocyclohexanone Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-benzylaminocyclohexanone scaffold represents a privileged structure in medicinal chemistry, serving as a versatile template for the design and synthesis of novel therapeutic agents. The inherent conformational flexibility of the cyclohexanone ring, combined with the diverse substitution possibilities on both the benzyl and amino moieties, allows for the generation of a wide array of derivatives with tunable physicochemical and pharmacological properties. These compounds have garnered significant attention for their potential applications in various therapeutic areas, including oncology, neurodegenerative diseases, and inflammatory conditions. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanistic insights into this compound derivatives and their analogs, with a focus on their potential as modulators of key cellular signaling pathways.

Synthesis of this compound Derivatives

The primary synthetic route to this compound and its derivatives is through reductive amination. This robust and versatile one-pot reaction involves the condensation of a cyclohexanone precursor with a primary or secondary amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

A general workflow for the synthesis of this compound derivatives is outlined below:

Experimental Protocols

Protocol 1: Synthesis of 4-(Benzylamino)cyclohexan-1-ol via Reductive Amination

This protocol details the synthesis of a representative 4-benzylaminocyclohexanol derivative from 4-hydroxycyclohexanone and benzylamine.

-

Materials:

-

4-hydroxycyclohexanone

-

Benzylamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Anhydrous dichloromethane (DCM)

-

Glacial acetic acid

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

-

-

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve 4-hydroxycyclohexanone (1.0 equivalent) in anhydrous DCM.

-

Add benzylamine (1.1 equivalents) to the solution via syringe.

-

Add glacial acetic acid (1.2 equivalents) and stir the mixture at room temperature for 20-30 minutes to facilitate iminium ion formation.

-

Slowly add sodium triacetoxyborohydride (1.5 equivalents) in portions.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench by slowly adding saturated NaHCO₃ solution.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.[1]

-

Biological Activities and Therapeutic Potential

Derivatives of the 4-aminocyclohexanone scaffold have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. While specific data for this compound derivatives are emerging, the activities of closely related analogs provide strong evidence for their therapeutic potential.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of cyclohexanone derivatives against various cancer cell lines. The mechanism of action is often attributed to the induction of apoptosis and the inhibition of key signaling pathways involved in cell proliferation and survival.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 4-Arylcyclohexanone Derivatives | Various | 10 - 50 | [2] |

| 4-Anilinoquinolinylchalcone Derivatives | MDA-MB-231 (Breast) | 0.11 - 1.94 | [3] |

| 4-Pyranone Derivatives | L1210 (Leukemia) | 3.15 - 20 | [4] |

| Hydroquinone-Chalcone-Pyrazoline Hybrids | MCF-7 (Breast), HT-29 (Colon) | 28.8 - 124.6 | [5] |

Anti-inflammatory Activity

The anti-inflammatory properties of cyclohexanone analogs are often linked to their ability to modulate key inflammatory pathways, such as the NF-κB and MAPK signaling cascades. This leads to the downregulation of pro-inflammatory cytokines and enzymes.

| Compound Class | Assay | IC50 (µM) | Reference |

| 4-Sulfonyloxy/alkoxy benzoxazolone derivatives | NO Production (RAW 264.7 cells) | 8.61 - 20.07 | [6] |

| 2,6-bisbenzylidenecyclohexanone derivatives | NO Production (RAW 264.7 cells) | 6.68 | [7] |

| Arylidene Indanone Derivative (IPX-18) | TNF-α release (PBMCs) | 0.096 | [8][9] |

Neuroprotective Effects

Certain 4-aminocyclohexanone analogs have been investigated for their potential in treating neurodegenerative diseases. Their neuroprotective effects are thought to arise from the modulation of signaling pathways that protect neurons from oxidative stress and apoptosis. For instance, some derivatives have shown the ability to protect neuronal cells from damage induced by oxygen and glucose deprivation. The PI3K/AKT pathway is a key signaling cascade implicated in these neuroprotective effects.

Signaling Pathways Modulated by this compound Analogs

The therapeutic effects of this compound derivatives and their analogs are closely linked to their ability to modulate critical intracellular signaling pathways. Aberrant signaling in these pathways is a hallmark of many diseases, including cancer and inflammatory disorders.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of the MAPK pathway is frequently observed in various cancers. Some bioactive compounds exert their anticancer effects by modulating this pathway.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a central role in regulating the immune and inflammatory responses. Chronic activation of the NF-κB pathway is associated with various inflammatory diseases and cancers. The inhibitory effect of some cyclohexanone derivatives on this pathway is a key aspect of their anti-inflammatory and anticancer properties.

Conclusion

This compound derivatives and their analogs represent a promising class of compounds with significant therapeutic potential. Their straightforward synthesis and the ease of structural modification make them attractive candidates for drug discovery programs. The available data on related analogs suggest that these compounds are likely to exert their biological effects through the modulation of key signaling pathways such as MAPK and NF-κB. Further research, including detailed structure-activity relationship (SAR) studies and in-depth mechanistic investigations, is warranted to fully elucidate the therapeutic potential of this versatile chemical scaffold. The development of potent and selective this compound derivatives could lead to novel treatments for a range of diseases, including cancer, inflammatory disorders, and neurodegenerative conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 4-Sulfonyloxy/alkoxy benzoxazolone derivatives with high anti-inflammatory activities: Synthesis, biological evaluation, and mechanims of action via p38/ERK-NF-κB/iNOS pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Computational and Preclinical Analysis of 2-(4-Methyl)benzylidene-4,7-dimethyl Indan-1-one (IPX-18): A Novel Arylidene Indanone Small Molecule with Anti-Inflammatory Activity via NF-κB and Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Computational and Preclinical Analysis of 2-(4-Methyl)benzylidene-4,7-dimethyl Indan-1-one (IPX-18): A Novel Arylidene Indanone Small Molecule with Anti-Inflammatory Activity via NF-κB and Nrf2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Neuroprotective effects of total phenolics from Hemerocallis citrina Baroni leaves through the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Characteristics of 4-Benzylaminocyclohexanone

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Benzylaminocyclohexanone, tailored for researchers, scientists, and professionals in drug development. The document details its structural characteristics, physicochemical properties, a probable synthetic route, and expected spectroscopic data.

Introduction

This compound is a secondary amine and a ketone derivative of cyclohexane. Its molecular structure, featuring a cyclohexanone ring substituted with a benzylamino group at the 4-position, makes it a valuable intermediate in organic synthesis. The presence of both a secondary amine and a ketone functional group allows for a variety of chemical transformations, rendering it a versatile building block for the synthesis of more complex molecules, including potential pharmaceutical agents. Cyclohexanone derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties, making this compound a compound of interest for further investigation in drug discovery and development.

Physicochemical Properties

The physicochemical properties of this compound and its hydrochloride salt are summarized in the tables below. It is important to note that experimentally determined data for the free base is limited, and some values are based on predictions or data from closely related compounds.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source/Comment |

| CAS Number | 142009-99-2 | |

| Molecular Formula | C₁₃H₁₇NO | |

| Molecular Weight | 203.28 g/mol | |

| Appearance | Brown oil or yellow liquid | [1] |

| Boiling Point | 339.2 ± 35.0 °C (Predicted for 4-(Benzylamino)cyclohexan-1-ol) | [2] |

| Melting Point | Not available | |

| Solubility | Soluble in organic solvents like chloroform and methanol.[3] | Insoluble in water.[4] |

| Storage | 0 - 8 °C | [1] |

Table 2: Physical and Chemical Properties of this compound Hydrochloride

| Property | Value | Source/Comment |

| CAS Number | 1159823-79-6 | [5] |

| Molecular Formula | C₁₃H₁₈ClNO | [5] |

| Molecular Weight | 239.74 g/mol | |

| Melting Point | 205 °C (decomposes) for 4-aminocyclohexanone hydrochloride | [6] |

| Solubility | Soluble in water.[3] |

Synthesis

A probable and efficient method for the synthesis of this compound is through the reductive amination of 4-oxocyclohexanone with benzylamine. This one-pot reaction involves the formation of an imine intermediate, which is then reduced in situ to the desired secondary amine.

Experimental Protocol: Reductive Amination

Materials:

-

4-Oxocyclohexanone (or a suitable precursor like 4-aminocyclohexanone)

-

Benzylamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or another suitable reducing agent

-

Dichloromethane (DCM) or another suitable solvent

-

Acetic acid (optional, as a catalyst)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for elution

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-oxocyclohexanone (1.0 equivalent) in anhydrous dichloromethane.

-

Imine Formation: Add benzylamine (1.0-1.2 equivalents) to the solution. If needed, a catalytic amount of acetic acid can be added to facilitate imine formation. Stir the mixture at room temperature for 30-60 minutes.

-

Reduction: Cool the reaction mixture in an ice bath. Add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains low.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, quench by slowly adding saturated sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Spectroscopic Characterization (Expected)

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons of the benzyl group, the benzylic protons, the methine proton at the 4-position of the cyclohexanone ring, and the methylene protons of the cyclohexanone ring.

Table 3: Predicted ¹H NMR Chemical Shifts

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (C₆H₅) | 7.2 - 7.4 | Multiplet |

| Benzylic (CH₂) | ~3.7 | Singlet or AB quartet |

| Cyclohexanone (CH-N) | 2.5 - 3.0 | Multiplet |

| Cyclohexanone (CH₂) | 1.5 - 2.5 | Multiplets |

| Amine (NH) | Variable, broad | Singlet |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show a characteristic signal for the ketone carbonyl carbon, signals for the aromatic carbons, the benzylic carbon, the methine carbon attached to the nitrogen, and the methylene carbons of the cyclohexanone ring.

Table 4: Predicted ¹³C NMR Chemical Shifts

| Carbon | Expected Chemical Shift (δ, ppm) |

| Ketone (C=O) | 208 - 215 |

| Aromatic (quaternary) | 138 - 142 |

| Aromatic (CH) | 127 - 129 |

| Benzylic (CH₂) | ~50 |

| Cyclohexanone (CH-N) | ~55 |

| Cyclohexanone (CH₂) | 25 - 45 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum will be characterized by absorption bands corresponding to the N-H, C=O, aromatic C-H, and aliphatic C-H stretching and bending vibrations.

Table 5: Expected FT-IR Absorption Bands

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

| N-H (secondary amine) | Stretch | 3300 - 3500 (weak to medium) |

| C-H (aromatic) | Stretch | 3000 - 3100 |

| C-H (aliphatic) | Stretch | 2850 - 3000 |

| C=O (ketone) | Stretch | 1705 - 1725 (strong) |

| C=C (aromatic) | Stretch | 1450 - 1600 |

| C-N | Stretch | 1020 - 1250 |

Mass Spectrometry

In the mass spectrum, the molecular ion peak (M⁺) is expected at m/z 203. Key fragmentation patterns would likely involve the loss of the benzyl group, cleavage of the cyclohexanone ring, and other fragmentations characteristic of ketones and amines.

Table 6: Expected Mass Spectrometry Fragments

| m/z | Possible Fragment |

| 203 | [M]⁺ |

| 112 | [M - C₇H₇]⁺ (Loss of benzyl radical) |

| 91 | [C₇H₇]⁺ (Benzyl cation) |

Biological Activity and Potential Applications

While specific biological studies on this compound are scarce, the broader class of cyclohexanone derivatives has been investigated for various pharmacological activities. These compounds have shown potential as:

-

Anticancer Agents: Many cyclohexanone derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.

-

Anti-inflammatory Agents: Some derivatives have demonstrated anti-inflammatory properties, potentially through the inhibition of inflammatory mediators.

-

Antimicrobial Agents: The cyclohexanone scaffold has been incorporated into molecules with antibacterial and antifungal activities.

Given its structural features, this compound serves as a promising starting point for the synthesis of novel compounds with potential therapeutic applications. Further biological evaluation is warranted to explore its specific pharmacological profile.

Conclusion

This compound is a versatile chemical intermediate with potential for use in various fields, particularly in the synthesis of novel bioactive molecules. This guide has summarized its key physicochemical characteristics, a probable synthetic route, and expected spectroscopic data. While there is a need for more extensive experimental data to fully characterize this compound, the information provided herein serves as a valuable resource for researchers and scientists working with this and related molecules.

References

- 1. Bioorganic & medicinal chemistry letters [vivo.weill.cornell.edu]

- 2. rsc.org [rsc.org]

- 3. Buy 4-[(Dimethylamino)methyl]cyclohexan-1-one hydrochloride [smolecule.com]

- 4. 4-Methylcyclohexanone | C7H12O | CID 11525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-(benzylamino)cyclohexan-1-one hydrochloride - C13H18ClNO | CSSB03624025295 [chem-space.com]

- 6. chembk.com [chembk.com]

Navigating the Solubility Landscape of 4-Benzylaminocyclohexanone: A Technical Guide

For Immediate Release

This technical guide offers a comprehensive overview of the solubility characteristics of 4-Benzylaminocyclohexanone, a compound of interest for researchers, scientists, and professionals in drug development. Due to a lack of publicly available experimental solubility data, this document provides predicted solubility information based on the compound's structural features and established chemical principles. Furthermore, it outlines a general experimental protocol for determining the solubility of a solid organic compound, providing a practical framework for laboratory investigation.

Predicted Solubility Profile of this compound

The solubility of a compound is primarily governed by its polarity, potential for hydrogen bonding, and the principle of "like dissolves like." this compound possesses a moderately polar structure, incorporating a secondary amine, a ketone, a nonpolar cyclohexane ring, and a nonpolar benzyl group. The presence of the nitrogen and oxygen atoms allows it to act as a hydrogen bond acceptor, while the N-H bond enables it to be a hydrogen bond donor.

Based on these structural characteristics, the following table summarizes the predicted solubility of this compound in a range of common laboratory solvents.

| Solvent Category | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water | Sparingly Soluble to Insoluble | The large nonpolar hydrocarbon portions (cyclohexane and benzyl group) likely dominate over the polar amine and ketone groups, limiting solubility in water. |

| Methanol | Soluble | The polar hydroxyl group of methanol can effectively hydrogen bond with the amine and ketone functionalities of the solute. | |

| Ethanol | Soluble | Similar to methanol, ethanol's polarity and hydrogen bonding capabilities should facilitate dissolution. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a strong hydrogen bond acceptor and a highly polar solvent capable of dissolving a wide range of compounds. |

| N,N-Dimethylformamide (DMF) | Soluble | DMF is another highly polar aprotic solvent that should readily solvate this compound. | |

| Acetone | Moderately Soluble | Acetone's polarity is sufficient to interact with the polar groups, though its smaller dipole moment compared to DMSO and DMF might result in slightly lower solubility. | |

| Acetonitrile | Moderately Soluble | Acetonitrile is a polar aprotic solvent that should be a reasonably good solvent for this compound. | |

| Nonpolar | Toluene | Sparingly Soluble | The nonpolar aromatic nature of toluene will interact favorably with the benzyl group, but less so with the polar functionalities. |

| Hexane | Insoluble | As a nonpolar aliphatic solvent, hexane will not effectively solvate the polar amine and ketone groups. | |

| Diethyl Ether | Sparingly Soluble | While it has a slight dipole moment, diethyl ether is predominantly nonpolar and is not expected to be a strong solvent for this compound. |

Experimental Protocol for Solubility Determination

The following is a general procedure for determining the solubility of a solid organic compound like this compound in various solvents.[1][2]

Objective: To determine the qualitative and semi-quantitative solubility of a solid compound in a given solvent at a specific temperature (typically room temperature).

Materials:

-

The solid compound (e.g., this compound)

-

A selection of solvents (e.g., water, methanol, ethanol, DMSO, hexane)

-

Small test tubes or vials

-

Spatula

-

Vortex mixer (optional)

-

Graduated pipettes or micropipettes

-

Analytical balance

Procedure:

-

Preparation: Add a pre-weighed amount of the solid compound (e.g., 10 mg) to a clean, dry test tube.

-

Solvent Addition: Using a graduated pipette, add a specific volume of the chosen solvent (e.g., 1 mL) to the test tube.

-

Mixing: Vigorously agitate the mixture for a set period (e.g., 1-2 minutes). A vortex mixer can be used to ensure thorough mixing.

-

Observation: Visually inspect the solution to determine if the solid has completely dissolved.

-

Soluble: The solid completely disappears, leaving a clear solution.

-

Sparingly Soluble: A portion of the solid dissolves, but some undissolved solid remains.

-

Insoluble: The solid does not appear to dissolve at all.

-

-

Semi-Quantitative Determination (Optional): If the compound is soluble, incrementally add more of the solid in pre-weighed amounts, mixing thoroughly after each addition, until saturation is reached (i.e., solid material no longer dissolves). The total mass of the compound dissolved in the final volume of the solvent can then be used to calculate an approximate solubility (e.g., in mg/mL).

-

Temperature Control: For more precise measurements, conduct the experiment in a temperature-controlled environment, as solubility is temperature-dependent.

-

Record Keeping: Meticulously record the mass of the compound, the volume of the solvent, the temperature, and the observed solubility for each solvent tested.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the qualitative solubility analysis of an organic compound to determine its functional group class.

Caption: A flowchart for the systematic determination of a compound's solubility class.

References

A Theoretical and Spectroscopic Investigation of 4-Benzylaminocyclohexanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Benzylaminocyclohexanone is a molecule of significant interest in medicinal chemistry, serving as a potential scaffold for the development of novel therapeutic agents. A thorough understanding of its three-dimensional structure and conformational dynamics is paramount for elucidating its structure-activity relationship (SAR) and for rational drug design. This technical guide provides a comprehensive overview of the theoretical and experimental approaches used to characterize the structure of this compound. It details the computational methodologies for conformational analysis, the experimental protocols for its synthesis and spectroscopic characterization, and presents a framework for integrating theoretical predictions with experimental data.

Introduction

The cyclohexanone ring is a prevalent structural motif in numerous biologically active compounds. Its conformational flexibility, primarily existing in a chair conformation, can be significantly influenced by the nature and orientation of its substituents.[1][2] In this compound, the presence of a bulky benzylamino group at the C4 position introduces complex stereoelectronic effects that dictate the molecule's preferred conformation and, consequently, its interaction with biological targets.

Theoretical studies, employing computational chemistry methods, provide invaluable insights into the molecule's potential energy surface, allowing for the identification of stable conformers and the quantification of their relative energies. This information, when corroborated with experimental data from techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, offers a detailed and validated structural model.

Theoretical Studies: A Methodological Workflow

A typical theoretical investigation of this compound's structure follows a systematic workflow, as illustrated in the diagram below. This process begins with the construction of the initial molecular geometry and proceeds through conformational searching, quantum mechanical calculations, and analysis of the results.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Benzylaminocyclohexanone Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols and application notes for the synthesis of 4-benzylaminocyclohexanone derivatives, key intermediates in the development of various pharmaceutical compounds. The primary synthetic route detailed is the reductive amination of a cyclohexanone precursor with benzylamine.

Introduction

This compound derivatives are valuable structural motifs in medicinal chemistry. The secondary amine functionality and the cyclohexanone ring serve as versatile scaffolds for the synthesis of a wide range of biologically active molecules. Reductive amination is a highly efficient and widely used one-pot method for the formation of carbon-nitrogen bonds, making it a cornerstone of modern organic synthesis.[1][2] This process involves the initial reaction of a ketone with an amine to form an imine intermediate, which is then reduced in situ to the desired amine.

Comparative Analysis of Synthetic Methodologies

Various catalytic systems and reducing agents can be employed for the reductive amination of cyclohexanone with benzylamine. The choice of methodology can significantly impact reaction efficiency, yield, and substrate scope. Below is a summary of quantitative data from different approaches.

| Catalyst/Reducing Agent | Substrate | Solvent | Temperature (°C) | Pressure (bar H₂) | Yield (%) | Reference |

| 4 wt% Au/CeO₂/TiO₂ | Cyclohexanone | Toluene | 100 | 30 | 79 | [3][4] |

| 4 wt% Au/TiO₂ | Cyclohexanone | Toluene | 100 | 30 | 72 | [3][4] |

| Carbon-based solid acid / NaBH₄ | Cyclohexanone | Not specified | Room Temp. | N/A | 90 | [3] |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 4-Hydroxycyclohexanone | Dichloromethane | Room Temp. | N/A | High (typical) | [1] |

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of this compound derivatives via reductive amination.

Caption: Experimental workflow for reductive amination synthesis.

Detailed Experimental Protocol: Reductive Amination using Sodium Triacetoxyborohydride

This protocol details the synthesis of this compound from 4-cyclohexanone and benzylamine, adapted from a similar procedure for 4-hydroxycyclohexanone.[1] Sodium triacetoxyborohydride is a mild and selective reducing agent well-suited for this transformation, minimizing side reactions.[1]

Materials and Reagents:

-

4-Cyclohexanone

-

Benzylamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Anhydrous Dichloromethane (DCM)

-

Glacial Acetic Acid

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and Hexanes for chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (Argon or Nitrogen)

-

Syringes

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates and chamber

-

Glass column for chromatography

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere, dissolve 4-cyclohexanone (1.0 eq) in anhydrous dichloromethane.

-

Amine and Catalyst Addition: To the stirring solution, add benzylamine (1.1 eq) via syringe, followed by the addition of glacial acetic acid (1.2 eq).

-

Iminium Ion Formation: Stir the reaction mixture at room temperature for 20-30 minutes to facilitate the formation of the iminium ion intermediate.

-

Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (1.5 eq) to the solution in portions. The addition may be slightly exothermic.

-

Reaction Monitoring: Continue stirring the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Workup: Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine all organic layers.

-

Washing and Drying: Wash the combined organic layer with brine, then dry it over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound derivative.

Reaction Pathway

The synthesis proceeds via a two-step, one-pot sequence. First, the ketone reacts with the amine under mildly acidic conditions to form an iminium ion. This intermediate is then reduced in situ by the hydride reagent to the final secondary amine.

Caption: General reaction pathway for reductive amination.

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Sodium triacetoxyborohydride can react with water to release flammable hydrogen gas. Handle with care and quench reactions slowly.

-

Dichloromethane is a volatile and potentially hazardous solvent. Handle with appropriate precautions.

References

Application Note: Determination of 4-Benzylaminocyclohexanone Purity by High-Performance Liquid Chromatography

Abstract

This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-Benzylaminocyclohexanone. Due to the lack of a standardized, published method for this specific analyte, the following protocol has been developed based on established methodologies for structurally similar compounds, such as substituted cyclohexanones and related pharmaceutical intermediates. This reverse-phase HPLC method is designed to be simple, robust, and suitable for purity determination and quality control in research and drug development settings.

Introduction

This compound is a chemical intermediate that may be used in the synthesis of various active pharmaceutical ingredients (APIs). Ensuring the purity and quality of such intermediates is a critical step in the drug development and manufacturing process. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used analytical technique for the separation, identification, and quantification of non-volatile and thermally labile compounds, making it an ideal choice for the analysis of this compound. This document provides a comprehensive protocol for a proposed reverse-phase HPLC method with UV detection for the routine analysis of this compound.

Experimental Protocol

1. Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.

-

Column: C18 Reverse-Phase Column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Solvents: HPLC grade Acetonitrile (ACN) and ultrapure water.

-

Reagents: this compound reference standard, analytical grade buffer salts (if necessary).

-

Sample Preparation: Volumetric flasks, pipettes, and 0.45 µm syringe filters.

2. Chromatographic Conditions

A summary of the proposed HPLC method parameters is provided in the table below.

| Parameter | Recommended Setting |

| Column | C18 Reverse-Phase, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Isocratic: Acetonitrile:Water (65:35, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 220 nm |

| Injection Volume | 10 µL |

| Run Time | 10 minutes |

3. Preparation of Solutions

-

Mobile Phase Preparation: Prepare the mobile phase by mixing HPLC grade Acetonitrile and ultrapure water in a 65:35 volume/volume ratio. Degas the mobile phase using sonication or vacuum filtration before use.

-

Standard Solution Preparation (100 µg/mL): Accurately weigh 10 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase. This will be the stock solution. Further dilutions can be made from this stock to create calibration standards.

-

Sample Solution Preparation (100 µg/mL): Accurately weigh 10 mg of the this compound sample and transfer it to a 100 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase. Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

4. Method Validation Parameters (Hypothetical Data)

The following table presents hypothetical, yet realistic, performance data expected from this method.

| Parameter | Expected Value |

| Retention Time (RT) | ~ 4.5 min |

| Linearity (R²) | > 0.999 |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.3 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98 - 102% |

Workflow and Diagrams

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the HPLC analysis of this compound.

Application Notes and Protocols for the GC-MS Analysis of 4-Benzylaminocyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the analysis of 4-Benzylaminocyclohexanone using Gas Chromatography-Mass Spectrometry (GC-MS). The protocols outlined herein cover sample preparation, instrumentation, and data analysis, offering a comprehensive guide for the qualitative and quantitative assessment of this compound. These guidelines are intended to be adaptable to various laboratory settings and can be modified as necessary to meet specific research and development needs.

Introduction

This compound is a chemical intermediate with potential applications in pharmaceutical synthesis and drug development. Accurate and reliable analytical methods are crucial for its characterization, purity assessment, and quantification in various matrices. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique well-suited for the analysis of semi-volatile and volatile compounds like this compound.[1][2] This method combines the separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry.

This application note describes a comprehensive GC-MS method for the analysis of this compound. The protocol includes procedures for sample preparation, recommended GC-MS parameters, and a summary of expected quantitative data.

Experimental Protocols

Sample Preparation

The appropriate sample preparation technique is critical for accurate GC-MS analysis and depends on the sample matrix.[1][3] The following protocol describes a general procedure for preparing a standard solution and can be adapted for different sample types.

Materials:

-

This compound reference standard

-

High-purity solvent (e.g., Dichloromethane, Ethyl Acetate, or Methanol)[2][3][4]

-

Volumetric flasks

-

Micropipettes

-

Vortex mixer

-

GC vials with caps and septa[4]

Procedure:

-

Standard Stock Solution Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable volatile organic solvent (e.g., Dichloromethane) in a volumetric flask to obtain a stock solution of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to the desired concentrations (e.g., 1, 5, 10, 25, 50, and 100 µg/mL). These will be used to create a calibration curve for quantitative analysis.[5]

-

Sample Preparation from a Matrix:

-

Liquid Samples: If the analyte is in a liquid matrix, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to isolate the compound of interest and remove interfering substances.[1][2]

-